Cas no 96-32-2 (Methyl Bromoacetate)

Methyl Bromoacetate structure
Methyl Bromoacetate structure
Methyl Bromoacetate
96-32-2
C3H5BrO2
152.974600553513
MFCD00000189
34851
24849708

Methyl Bromoacetate Properties

Names and Identifiers

    • Methyl 2-bromoacetate
    • 2-BROMOACETIC ACID METHYL ESTER
    • 2-BROMOMETHYL ACETATE
    • BAM
    • BROMOACETIC ACID METHYL ESTER
    • BROMO METHYLACETATE
    • METHYL ALPHA-BROMOACETATE
    • Aceticacid,bromo-,methylester
    • bromo-aceticacimethylester
    • Methyl bomoacetate
    • Methyl monobromoacetate
    • Methylester kyseliny bromoctove
    • Methyl bromoacetate solution
    • Bromoacetic acid methyl
    • Methyl bromoacetate
    • Acetic acid, bromo-, methyl ester (6CI, 7CI, 8CI, 9CI)
    • 2-Bromoacetic acid methyl ester
    • Bromoacetic acid methyl ester
    • Carbomethoxymethyl bromide
    • Methyl 2-bromoethanoate
    • Methyl α-bromoacetate
    • NSC 2642
    • Methyl broMoacetate, 99% 100GR
    • Methyl broMoacetate, 99% 25GR
    • Methyl BroMoacetate(Methyl 2-BroMoacetate
    • Methyl broMoacetate 97%
    • BroMine Methyl acetate
    • Methylbromoacetate
    • MFCD00190481
    • Methyl alpha-bromoacetate
    • methyl 2-bromo-acetate
    • Methyl-2-bromoacetate
    • methyl 2-bromoethanoate
    • methyl 2-bromoacetate
    • bromoaceticacid methyl ester
    • WLN: E1VO1
    • BrCH2COOCH3
    • Methyl .alpha.-bromoacetate
    • methyl bromo-acetate
    • carbomethoxymethyl bromide
    • UNII-LI6481MCM6
    • NSC2642
    • Methyl bromoacetate [UN2643] [Poison]
    • METHYL.ALPHA.-BROMOACETATE
    • Acetic acid, 2bromo, methyl ester
    • methylbromo-acetate
    • Methylester kyseliny bromoctove [Czech]
    • ACETIC ACID, BROMO-, METHYL ESTER
    • methyl 2bromoacetate
    • bromoacetic methyl ester
    • EINECS 202-499-2
    • methylbromoacetat
    • 1-Methyl bromoacetate
    • SCHEMBL26568
    • METHYLALPHA-BROMOACETATE
    • F2190-0277
    • BCP06456
    • Q-100976
    • UN 2643
    • methyl 2-bromanylethanoate
    • HSDB 8463
    • 2-bromoacetic acid methyl ester
    • bromoacetic acid methylester
    • Methyl 2-Bromoacetate-d2
    • Methyl bromoacetate, 97%
    • methyl-bromoacetate
    • monobromo acetic acid methyl ester
    • methyl -bromoacetate
    • 96-32-2
    • AS-18626
    • Methyl alphabromoacetate
    • NS00001451
    • SY338739
    • A845577
    • B0533
    • 2-bromo-acetic acid methyl ester
    • Acetic acid, 2-bromo-, methyl ester
    • EC 202-499-2
    • DTXCID2031322
    • methyl bromacetate
    • methylbromacetate
    • AKOS009158462
    • EN300-59820
    • DTXSID7052737
    • Q27894374
    • bromo-acetic acid methyl ester
    • LI6481MCM6
    • UN2643
    • MFCD00000189
    • BrCH2COOMe
    • methvl bromoacetate
    • methyl brornoacetate
    • bromo acetic acid methyl ester
    • Acetic acid, bromo, methyl ester
    • +Expand
    • MFCD00000189
    • YDCHPLOFQATIDS-UHFFFAOYSA-N
    • 1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3
    • O=C(CBr)OC
    • 506256

Computed Properties

  • 151.94700
  • 0
  • 2
  • 2
  • 151.947
  • 6
  • 52.8
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • 0
  • 26.3

Experimental Properties

  • 0.55430
  • 26.30000
  • n20/D 1.458(lit.)
  • Miscible with methanol, ether and acetone. Slightly miscible with water
  • 144°C
  • -50 ºC
  • 3.2±0.2 mmHg at 25°C
  • Fahrenheit: 147.2 ° f
    Celsius: 64 ° c
  • Soluble in water (very slightly), methanol, ether, and acetone
  • Colorless to yellow liquid, hygroscopic [1]
  • Insoluble in water, soluble in methanol \ ether [8]
  • <-50℃
  • Sensitive to light
  • 1.616 g/mL at 25 °C(lit.)

Methyl Bromoacetate Security Information

  • GHS05 GHS05 GHS06 GHS06
  • AF6300000
  • 3
  • 6.1
  • S26-S36/37/39-S45-S28A-S36-S16
  • II
  • R23/24/25
  • T T
  • UN 2643 6.1/PG 2
  • H301,H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Store at room temperature
  • II
  • 25-34-37
  • Danger
  • Yes
  • 6.1
  • 19

Methyl Bromoacetate Customs Data

  • 29159080
  • China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Methyl Bromoacetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Cyclohexane ;  reflux
Reference
Fractionation and DOSY NMR as Analytical Tools: From Model Polymers to a Technical Lignin
Montgomery, James R. D.; Lancefield, Christopher S.; Miles-Barrett, Daniel M.; Ackermann, Katrin; Bode, Bela E. ; et al, ACS Omega, 2017, 2(11), 8466-8474

Synthetic Circuit 2

Reaction Conditions
Reference
Synthesis and antiviral activity of 2,7-bis(alkoxycarbonylmethoxy)-9-fluorenones
Litvinova, L. A.; Lyakhov, S. A.; Zhukova, N. A.; Andronati, S. A.; Musiyenko, V. I.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1989, 23(6), 702-4

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dimethoxymethane
Reference
Bromoacetyl bromide: a versatile and selective cleaving agent for ethers and acetals
Schneider, David F.; Viljoen, Murray S., Synthetic Communications, 2002, 32(5), 721-728

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Potassium nitrosodisulfonate Solvents: Acetone ,  Water
Reference
Synthesis, structures, and complexing abilities of corands based on 2-methoxyresorcinol
Chapoteau, Eddy; Czech, Bronislaw P.; Kumar, Anand; Pose, Alejandro; Bartsch, Richard A.; et al, Journal of Organic Chemistry, 1989, 54(4), 861-7

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxalyl chloride
1.2 -
1.3 Solvents: Water
1.4 Solvents: Diethyl ether
Reference
Specific isotope enrichment of methyl methacrylate
Werkhoven, Thekla M.; Van Nispen, Reinier; Lugtenburg, Johan, European Journal of Organic Chemistry, 1999, (11), 2909-2914

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Benzene ;  4 h, reflux
Reference
Syntheses of trans-norchrysanthemates and trans-norpyrethrates and their insecticidal activity
Gao, Guorui; Guan, Xixia; Chen, Zizhan; Zou, Xinzhuo, Youji Huaxue, 2009, 29(4), 589-594

Methyl Bromoacetate Raw materials

Methyl Bromoacetate Related Literature